An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Benzofuran-2-yl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Benzofuran-2-yl)benzaldehyde
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds. Its unique electronic and structural features allow it to interact with a wide range of biological targets, leading to a diverse array of therapeutic applications. Molecules incorporating the benzofuran ring system have demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The compound 3-(1-Benzofuran-2-yl)benzaldehyde, a member of the 2-arylbenzofuran class, represents a valuable chemical entity for further investigation and derivatization in the pursuit of novel therapeutic agents. Understanding its fundamental physicochemical properties is a critical first step in the drug discovery and development cascade, as these properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and clinical translation. This guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-(1-Benzofuran-2-yl)benzaldehyde, outlines a plausible synthetic strategy, and details the standard experimental protocols for the empirical determination of its key properties.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data for 3-(1-Benzofuran-2-yl)benzaldehyde, computational methods provide reliable estimations of its key physicochemical parameters. These predictions are invaluable for initial assessments of the compound's drug-like properties and for guiding experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₅H₁₀O₂ | Defines the elemental composition. |
| Molecular Weight | 222.24 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3-AA | 3.8 | A measure of lipophilicity, affecting solubility, absorption, and plasma protein binding. |
| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms; influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms with lone pairs; impacts solubility and receptor binding. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Correlates with passive molecular transport through membranes and is a key predictor of oral bioavailability. |
| Formal Charge | 0 | The net charge of the molecule, which affects its interaction with charged biological macromolecules and its transport properties. |
| Refractive Index | 1.703 | A measure of how light propagates through the substance. |
| Molar Refractivity | 67.58 cm³ | Relates to the volume and polarizability of the molecule. |
| Polarizability | 24.71 ų | The ease with which the electron cloud can be distorted by an external electric field. |
Note: The predicted values are generated using computational algorithms and should be confirmed by experimental methods.
Synthetic Strategy: A Plausible Route to 3-(1-Benzofuran-2-yl)benzaldehyde
The synthesis of 2-arylbenzofurans is well-documented in the chemical literature. A highly efficient and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers broad functional group tolerance and generally proceeds with high yields. A plausible synthetic route to 3-(1-Benzofuran-2-yl)benzaldehyde is outlined below.
The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between 2-benzofuranylboronic acid and 3-bromobenzaldehyde.[1] This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.[2][3][4]
Caption: A generalized workflow for the synthesis of 3-(1-Benzofuran-2-yl)benzaldehyde via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Physicochemical Characterization
The following section details standard laboratory procedures for the experimental determination of key physicochemical properties of 3-(1-Benzofuran-2-yl)benzaldehyde.
Determination of Aqueous Solubility
Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh an excess amount of 3-(1-Benzofuran-2-yl)benzaldehyde into a glass vial.
-
Solvent Addition: Add a known volume of purified water (or a relevant buffer solution) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µM.
Caption: A workflow diagram for the experimental determination of aqueous solubility.[5][6][7][8]
Determination of the Octanol-Water Partition Coefficient (LogP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. LogP is the logarithm of this ratio and is a widely used measure of lipophilicity. The shake-flask method is the gold standard for its determination.[9][10]
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 3-(1-Benzofuran-2-yl)benzaldehyde in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phases using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: A workflow for the experimental determination of the octanol-water partition coefficient (LogP).[9][10][11]
Determination of the Acid Dissociation Constant (pKa)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which a chemical species is 50% ionized. Potentiometric titration is a common and accurate method for pKa determination.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of 3-(1-Benzofuran-2-yl)benzaldehyde of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at the half-equivalence point. For more complex molecules, derivative plots of the titration curve can be used to accurately determine the equivalence point(s) and subsequently the pKa value(s).
Caption: A workflow for the experimental determination of the acid dissociation constant (pKa) using potentiometric titration.[12][13][14][15][16]
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 3-(1-Benzofuran-2-yl)benzaldehyde, a compound of interest within the medicinally significant class of 2-arylbenzofurans. By leveraging computational predictions, we have established a foundational understanding of its molecular characteristics. Furthermore, we have outlined a robust synthetic strategy and detailed standard experimental protocols for the empirical validation of its key physicochemical parameters. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and progression of novel benzofuran-based therapeutic agents. The integration of predictive modeling with established experimental methodologies, as described, represents a cornerstone of modern, efficient drug discovery programs.
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